1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol
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Overview
Description
1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Addition: Various electrophiles or nucleophiles depending on the desired product.
Major Products:
Reduction: 1-{[2-Amino-4-(trifluoromethyl)phenyl]amino}propan-2-ol.
Substitution: 1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-chloride.
Addition: Various addition products depending on the reactants used.
Scientific Research Applications
1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)aniline
- 2-(4-Amino-2-(trifluoromethyl)phenyl)propan-2-ol
Comparison: 1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol is unique due to the presence of both a nitro group and an amino alcohol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)anilino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-6(16)5-14-8-3-2-7(10(11,12)13)4-9(8)15(17)18/h2-4,6,14,16H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEWZOWSTQCFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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